N2-Phenylacetyl guanosine

描述

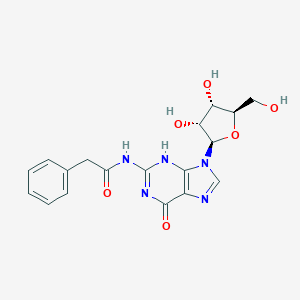

N2-Phenylacetyl guanosine is a modified form of guanosine, a nucleoside composed of guanine linked to a ribose sugar. In this modified form, a phenylacetyl group is attached to the nitrogen atom (N2) of the guanine base. This modification can alter the properties of guanosine, potentially affecting its interactions with other molecules, such as proteins or nucleic acids .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of N2-Phenylacetyl guanosine is generally achieved by chemical synthesis. A common synthetic method involves reacting 2-phenylacetyl chloride or 2-phenylacetyl acid with guanosine . The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reaction vessels, and employing automated purification systems. The process also involves stringent quality control measures to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions: N2-Phenylacetyl guanosine undergoes various chemical reactions, including:

Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives .

科学研究应用

Chemistry

- Building Block for Synthesis : NPAG serves as a crucial building block in the synthesis of more complex nucleoside derivatives, facilitating research in nucleic acid chemistry.

- Reagent in Nucleic Acid Chemistry : It is utilized as a reagent for studying nucleic acid interactions and modifications, particularly in oligonucleotide synthesis .

Biology

- RNA Modification Studies : NPAG is employed to investigate RNA modifications and their effects on nucleic acid interactions, which are vital for understanding gene expression and regulation .

- Biochemical Assays : Its application extends to biochemical assays where it helps elucidate the interactions between nucleic acids and proteins, particularly in DNA replication and repair mechanisms .

Medicine

- Antiviral Activity : NPAG has shown promise as an antiviral agent, with preliminary studies indicating its ability to inhibit viral replication in vitro. This suggests potential applications in treating viral infections .

- Anticancer Research : Case studies have demonstrated that NPAG effectively inhibits the growth of specific cancer cell lines, with IC50 values comparable to established anticancer drugs. This positions it as a candidate for further development as an anticancer therapeutic .

- Neuroprotection : In animal models of neurodegenerative diseases, NPAG exhibited significant neuroprotective effects, improving cognitive function and reducing markers of neuroinflammation .

Antiviral Activity Assessment

A study conducted on NPAG's antiviral properties revealed its capacity to inhibit viral replication in various cell lines. The mechanism involves interference with viral RNA synthesis pathways, making it a candidate for therapeutic development against viral infections.

Anticancer Efficacy

In vitro studies have shown that NPAG can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Research involving animal models indicated that NPAG administration resulted in improved cognitive performance and reduced neuroinflammatory markers. These findings suggest its potential use in treating conditions like Alzheimer's disease.

作用机制

The mechanism by which N2-Phenylacetyl guanosine exerts its effects involves its interaction with various molecular targets and pathways. It is believed to modulate adenosine transmission through undisclosed mechanisms involving adenosine receptors, transporters, and purinergic metabolism . This modulation can lead to neuroprotective and anti-tumorigenic effects, making it a compound of interest in both neurological and cancer research .

相似化合物的比较

N2-Acetyl guanosine: Similar in structure but with an acetyl group instead of a phenylacetyl group.

N2-Benzoyl guanosine: Contains a benzoyl group attached to the nitrogen atom (N2) of the guanine base.

N2-Formyl guanosine: Features a formyl group at the N2 position.

生物活性

N2-Phenylacetyl guanosine (NPAG) is a modified nucleoside that exhibits significant biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a phenylacetyl group at the nitrogen-2 position of guanosine. Its molecular formula is , with a molecular weight of approximately 401.379 g/mol. The structural modification enhances its interaction with biological targets, influencing various cellular processes.

Biological Activities

NPAG has been shown to possess several biological activities:

- Anticancer Properties : Research indicates that NPAG can inhibit the proliferation of cancer cells through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.

- Antiviral Effects : Similar to other nucleoside analogs, NPAG may exhibit antiviral properties by interfering with viral replication processes.

- Neuroprotective Effects : Studies suggest that NPAG may offer protective effects against neurotoxicity, potentially benefiting conditions such as Alzheimer's and Parkinson's disease.

The exact mechanisms by which NPAG exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Inhibition of Nucleotide Metabolism : NPAG may interact with enzymes involved in nucleotide synthesis, thereby inhibiting cellular proliferation in cancer cells.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways related to cell survival and differentiation, contributing to its anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves several steps, including reductive amination techniques. An improved method has been reported that enhances yield and purity while adhering to green chemistry principles. The general steps include:

- Formation of Guanosine Derivative : Starting from guanosine or its derivatives.

- Introduction of Phenylacetyl Group : Utilizing selective reactions to attach the phenylacetyl moiety at the N2 position.

- Purification : Employing chromatographic methods to isolate pure NPAG.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of NPAG compared to other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2-Acetyl guanosine | Acetyl group at N2 position | Moderate anticancer activity |

| 2'-Deoxy-N2-phenylacetyl guanosine | 2'-Deoxy modification | Enhanced stability and activity |

| N6-(Phenethyl) adenosine | Phenethyl group at N6 position | Antiviral properties |

| This compound | Phenylacetyl group at N2 position | Significant anticancer and neuroprotective effects |

Case Studies

- Anticancer Research : A study demonstrated that NPAG effectively inhibited the growth of specific cancer cell lines, showing IC50 values comparable to established anticancer drugs. This suggests its potential as a therapeutic agent in oncology .

- Neuroprotection Studies : In animal models of neurodegenerative diseases, NPAG exhibited significant neuroprotective effects, improving cognitive function and reducing markers of neuroinflammation.

- Antiviral Activity Assessment : Preliminary studies indicated that NPAG could inhibit viral replication in vitro, suggesting its potential application in treating viral infections.

属性

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCBAKCFOLZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132628-16-1 | |

| Record name | N2-Phenylacetylguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。